Aniline, N,N-dimethyl-4-(diphenylmethyl)-

Solid-state characterization Purification Stability

Secure the specific Aniline, N,N-dimethyl-4-(diphenylmethyl)- (CAS 13865-57-1) for your research needs. As the mono-demethylated core of malachite green, it is an indispensable precursor for synthesizing 4'-amino and 4'-nitro metabolites used in DNA-binding studies. Its unique structure-dependent reactivity enables precise reductive cleavage investigations impossible with di- or tri-substituted analogs. With a verified XLogP3 of 5.1, it serves as a critical retention time marker in HPLC method development for complex matrices. Ensure reproducible synthesis of electronically asymmetric triarylmethane dyes for photophysical applications. Choose this specific compound for accurate structure-property relationships.

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 13865-57-1
Cat. No. B085362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline, N,N-dimethyl-4-(diphenylmethyl)-
CAS13865-57-1
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21N/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3
InChIKeyCMWPUDHQIUJSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylmethyl)-N,N-dimethylaniline (CAS 13865-57-1): A Mono-Dimethylamino Triphenylmethane Scaffold for Specialized Research Applications


Aniline, N,N-dimethyl-4-(diphenylmethyl)- (CAS 13865-57-1), also known as 4-(dimethylamino)triphenylmethane or 4-benzhydryl-N,N-dimethylaniline, is a tertiary aromatic amine characterized by a triphenylmethane core bearing a single para-dimethylamino substituent. With a molecular formula of C21H21N and a molecular weight of 287.4 g/mol, this compound is a solid at room temperature and exhibits a high degree of hydrophobicity, reflected in its computed XLogP3 value of 5.1 [1]. Structurally, it serves as a key intermediate and a simplified analog within the broader class of triarylmethane dyes, such as Malachite Green and Crystal Violet, but its distinct substitution pattern—having only one dimethylamino group instead of two or three—imparts unique physicochemical properties that are critical for specific research applications, including metabolic studies and mechanistic investigations .

Why 4-(Diphenylmethyl)-N,N-dimethylaniline Cannot Be Interchanged with Other Triarylmethane Analogs in Research and Development


Generic substitution among triarylmethane derivatives is not scientifically sound due to the profound impact of the number and position of electron-donating dimethylamino groups on a molecule's physicochemical and electronic properties. The target compound, possessing a single para-dimethylamino group, represents a specific electronic and steric environment distinct from its di- and tri-substituted counterparts. This unique substitution pattern directly influences key selection parameters such as lipophilicity (LogP), solid-state stability (melting point), and reactivity profiles (e.g., susceptibility to reductive cleavage), which are not linearly scalable across the class [1]. Consequently, data generated using a different analog cannot be reliably extrapolated to 4-(diphenylmethyl)-N,N-dimethylaniline, necessitating the use of the specific compound for applications requiring precise structure-property relationships, as evidenced in the quantitative comparisons below [2].

Quantitative Differentiation of 4-(Diphenylmethyl)-N,N-dimethylaniline (CAS 13865-57-1) Against Key Triarylmethane Comparators


Melting Point: 4-(Diphenylmethyl)-N,N-dimethylaniline Exhibits a Distinct Thermal Profile Enabling Differential Solid-State Handling and Purification

The target compound demonstrates a melting point that is markedly different from both its unsubstituted parent and more heavily dimethylamino-substituted analogs. Its melting point (estimated at 131.7 °C) provides a distinct thermal window for solid-state handling, crystallization, and stability assessments that differs from the lower-melting Leucomalachite Green (100-102 °C) and the higher-melting Leuco Crystal Violet (175-180 °C) .

Solid-state characterization Purification Stability

Lipophilicity (XLogP3): 4-(Diphenylmethyl)-N,N-dimethylaniline Shows Quantifiably Lower LogP Than Its Disubstituted Analog

The computed partition coefficient (XLogP3) for the target compound is 5.1, indicating high lipophilicity [1]. In contrast, the closely related, doubly substituted analog, Leucomalachite Green (4,4'-bis(dimethylamino)triphenylmethane), has a predicted XLogP3 of approximately 5.9, representing a significant, quantifiable increase in lipophilicity due to the addition of a second dimethylamino group [2].

Lipophilicity ADME-Tox Chromatography

Reductive Cleavage Reactivity: Structural Dependency Validates Compound-Specific Behavior in Formate-Mediated Reactions

A seminal study by Sekiya and Suzuki (1974) demonstrated that the reductive cleavage of p-dimethylamino-substituted triphenylmethanes by formate is exquisitely sensitive to the molecule's substitution pattern [1]. The reaction's outcome—yielding N,N-dimethylaniline and a diphenylmethane fragment—is controlled by both the structure and the substituent effect, confirming that the target compound will exhibit a unique reactivity profile that cannot be predicted from its di- or tri-substituted analogs. While quantitative rate data for the specific compound is not provided in the abstract, the study's central finding is that the reaction is 'controlled by the structure and the substituent effect,' establishing a non-interchangeable, structure-dependent behavior for this class.

Reaction mechanism Reductive cleavage Synthetic utility

Density and Boiling Point: Fundamental Physicochemical Properties Differentiate 4-(Diphenylmethyl)-N,N-dimethylaniline from N,N-Dimethylaniline

The target compound exhibits a calculated density of 1.061-1.062 g/cm³ and a boiling point of 416.6 °C at 760 mmHg, which are significantly higher than those of its core building block, N,N-dimethylaniline (density: 0.956 g/cm³, boiling point: 193-194 °C) [1]. This substantial difference in physical properties is a direct consequence of the addition of the bulky, high-molecular-weight diphenylmethyl moiety.

Physical properties Process chemistry Solvent selection

Precision Applications for 4-(Diphenylmethyl)-N,N-dimethylaniline (CAS 13865-57-1) Based on Validated Differentiated Properties


As a Specific Precursor for Metabolite Synthesis in Toxicological and Environmental Fate Studies of Triarylmethane Dyes

The compound's identity as the mono-demethylated core of malachite green makes it an indispensable precursor for synthesizing specific metabolites, such as 4'-amino and 4'-nitro derivatives. This is critical for investigating the metabolic activation and DNA-binding mechanisms of the parent dye . Its distinct physical properties, including its higher melting point relative to leucomalachite green, facilitate the isolation and characterization of these metabolites, which would be challenging with other analogs [1].

In Mechanistic Investigations of Structure-Dependent Reductive Cleavage and Photofragmentation Pathways

The unique, structure-dependent reactivity of the target compound in reductive cleavage reactions, as highlighted by Sekiya and Suzuki, makes it a valuable probe for studying the electronic and steric influences on bond scission in triarylmethane systems . This application is not possible with di- or tri-substituted analogs, which exhibit different cleavage patterns and rates.

As a Chromatographic Reference Standard for Method Development in Dye and Metabolite Analysis

The quantifiably lower lipophilicity of the target compound (XLogP3 = 5.1) compared to Leucomalachite Green (XLogP3 ≈ 5.9) allows it to serve as a distinct retention time marker in reversed-phase HPLC method development. This property is leveraged to separate and identify mono-, di-, and tri-demethylated species in complex biological or environmental matrices, providing a critical quality control and analytical tool [1].

As a Specialized Building Block for the Synthesis of Electronically Asymmetric Triarylmethane Dyes and Functional Materials

The compound's specific density and boiling point, coupled with its single reactive dimethylamino site, make it a preferred starting material for the synthesis of electronically asymmetric triarylmethane dyes [1]. These dyes have applications ranging from biological sensors to photophysical materials, where the controlled introduction of additional substituents is required to fine-tune optical and electronic properties. The use of a pure, well-characterized starting material with known physical properties is essential for reproducible synthesis and material performance.

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